molecular formula C13H11F4N3O B258694 N-(2-fluoro-5-methylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

N-(2-fluoro-5-methylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Cat. No. B258694
M. Wt: 301.24 g/mol
InChI Key: ZZAUMFBEAUNOQD-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-methylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, also known as FMTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative and has a unique chemical structure that makes it a promising candidate for drug development and other scientific research applications.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-methylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to work by inhibiting specific enzymes or proteins in the body. This inhibition can lead to various biochemical and physiological effects, which can be beneficial for the treatment of certain diseases.
Biochemical and Physiological Effects:
N-(2-fluoro-5-methylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-tumor properties. These effects make N-(2-fluoro-5-methylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide a promising candidate for the treatment of various diseases, including cancer, inflammation, and pain.

Advantages and Limitations for Lab Experiments

N-(2-fluoro-5-methylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has several advantages for use in lab experiments, including its unique chemical structure, which allows it to interact with specific biological targets. However, N-(2-fluoro-5-methylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide also has some limitations, including its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for the research on N-(2-fluoro-5-methylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, including the development of new drugs for the treatment of various diseases, the study of its mechanism of action, and the exploration of its potential applications in other scientific fields. Further research is needed to fully understand the potential of N-(2-fluoro-5-methylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide and to develop new and innovative applications for this promising compound.
Conclusion:
In conclusion, N-(2-fluoro-5-methylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, or N-(2-fluoro-5-methylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, is a promising compound that has gained significant attention in scientific research. Its unique chemical structure and potential applications make it an ideal candidate for drug development and other scientific research applications. Further research is needed to fully understand the potential of N-(2-fluoro-5-methylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide and to develop new and innovative applications for this promising compound.

Synthesis Methods

The synthesis of N-(2-fluoro-5-methylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide involves a series of chemical reactions that are carried out in a controlled laboratory environment. The most commonly used method for synthesizing N-(2-fluoro-5-methylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is the reaction between 2-fluoro-5-methylphenylhydrazine and 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. The reaction is catalyzed by a base and requires the use of various solvents and reagents. The final product is purified using chromatography techniques to obtain a high-quality sample.

Scientific Research Applications

N-(2-fluoro-5-methylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of N-(2-fluoro-5-methylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is in the development of new drugs for the treatment of various diseases. The unique chemical structure of N-(2-fluoro-5-methylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide allows it to interact with specific biological targets, making it an ideal candidate for drug development.

properties

Product Name

N-(2-fluoro-5-methylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Molecular Formula

C13H11F4N3O

Molecular Weight

301.24 g/mol

IUPAC Name

N-(2-fluoro-5-methylphenyl)-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C13H11F4N3O/c1-7-3-4-8(14)9(5-7)18-12(21)10-6-11(13(15,16)17)19-20(10)2/h3-6H,1-2H3,(H,18,21)

InChI Key

ZZAUMFBEAUNOQD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)F)NC(=O)C2=CC(=NN2C)C(F)(F)F

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)C2=CC(=NN2C)C(F)(F)F

Origin of Product

United States

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